![molecular formula C15H24 B1264184 (1S,6S)-alpha-himachalene](/img/structure/B1264184.png)
(1S,6S)-alpha-himachalene
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Overview
Description
(1S,6S)-alpha-himachalene is a trans-alpha-himachalene. It is an enantiomer of a (1R,6R)-alpha-himachalene.
Scientific Research Applications
Antifungal Activity
- Antifungal Properties : Beta-himachalene derivatives, including 6α,7α-Dihydroxy-β-himachalene, showed significant antifungal activity against the phytopathogen Botrytis cinerea. This suggests potential use in developing natural product-based fungicides (Daoubi et al., 2005).
Chemical Synthesis and Structural Analysis
- Synthesis of Himachalenes : Studies on the synthesis of α- and β-Himachalene from various starting materials have been documented, providing insights into the chemical structure and potential for laboratory synthesis (Oppolzer & Snowden, 1981).
Biological Applications
- Neurophysiological Responses and Attraction in Sandflies : (1S,3S,7R)-3-methyl-alpha-himachalene from male sandflies induces neurophysiological responses and attracts both male and female sandflies, suggesting a role in insect communication and potentially in pest control strategies (Spiegel et al., 2005).
Novel Derivatives and Applications
- New Himachalene Derivatives : Research has led to the synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes, indicating potential applications in antimicrobial treatments (Chaudhary et al., 2014).
- Biological Activity Studies : A new β-amino-α,β-unsaturated ketone-based himachalene derivative was synthesized and characterized, including its potential biological activities against certain enzymes, highlighting its pharmaceutical potential (Ait El Had et al., 2022).
properties
Product Name |
(1S,6S)-alpha-himachalene |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4aS,9aS)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14+/m1/s1 |
InChI Key |
ZJSIKVDEOWWVEH-KGLIPLIRSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@H](CC1)C(=C)CCCC2(C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(=C)CCCC2(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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